Leu-Nle-NH2 HCl
Description
Leu-Nle-NH2 HCl is a dipeptide amide hydrochloride composed of leucine (Leu) and norleucine (Nle) residues, with an amide group at the C-terminus and a hydrochloride salt. Such compounds are critical in automated solid-phase synthesis due to their stability under programmed reaction conditions .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2.ClH/c1-4-5-6-10(11(14)16)15-12(17)9(13)7-8(2)3;/h8-10H,4-7,13H2,1-3H3,(H2,14,16)(H,15,17);1H/t9-,10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVHGKYAWRWECE-IYPAPVHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc/Ot-Bu Strategy
The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is widely employed for synthesizing Leu-Nle-NH2·HCl due to its compatibility with acid-labile side-chain protecting groups. In a representative protocol, norleucine is incorporated into the peptide chain using Fmoc-Nle-OH, followed by leucine coupling via Fmoc-Leu-OH. Activation of carboxyl groups is typically achieved using coupling agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), with HOBt (hydroxybenzotriazole) as an additive to suppress racemization.
The resin-bound peptide is sequentially deprotected using 20% piperidine in dimethylformamide (DMF), and cleavage from the solid support is performed with trifluoroacetic acid (TFA) containing scavengers like triisopropylsilane (TIS) and water. Post-cleavage, the crude peptide is precipitated in cold methyl tert-butyl ether (MTBE) and lyophilized to yield Leu-Nle-NH2·HCl.
Microreactor-Enhanced Coupling
Recent advancements utilize continuous-flow microreactors to improve coupling efficiency. For instance, a CYTOS®Lab System enabled rapid Boc-D-Leu-Leu-Arg(Mtr)-Pro-NHEt synthesis at 40°C with a residence time of 2 minutes, achieving 60% yield based on HPLC analysis. This method minimizes side reactions and enhances reproducibility by maintaining precise temperature and stoichiometric control.
Solution-Phase Synthesis
Stepwise Coupling and Deprotection
Solution-phase synthesis offers scalability for industrial applications. A patent by EP1790656A1 details the synthesis of leuprolide analogues, where Boc-protected amino acids are coupled in ethyl acetate using tris aminoethyl amine (TAEA) as a base. For Leu-Nle-NH2·HCl, Boc-Nle-OH is activated with HBTU and reacted with H-Leu-NH2·HCl in anhydrous DMF. The Boc group is subsequently removed with formic acid, and the product is purified via Dowex 1-X8 ion exchange chromatography.
Saponification and Acidolysis
In a variant approach, ethyl ester intermediates are saponified using 10N NaOH in ethanol/water, followed by acidolysis with TFA to liberate the peptide. This method yielded 59% purified product after chromatographic purification with carboxymethyl cellulose.
Enzymatic Resolution for Chiral Purity
Dynamic Kinetic Resolution
Synthesis of enantiomerically pure Nle residues is critical for biological activity. CN111187793A discloses a four-step route starting from 2-methylhexanoic acid, involving bromination, ammonolysis, phenylacetylation, and enzymatic resolution using acylase I. The enzyme selectively hydrolyzes L-phenylacetyl-2-methylnorleucine, yielding L-Nle with >99% enantiomeric excess (ee). This method avoids toxic cyanide reagents and harsh conditions associated with asymmetric Strecker reactions.
Hybrid Approaches
SPPS-Solution Phase Integration
A hybrid protocol combines SPPS for sequence assembly and solution-phase methods for segment condensation. For example, Boc-D-Leu-Leu-OH synthesized via SPPS is coupled with Arg(Mtr)-Pro-NHEt in a microreactor, achieving 68% yield after PyBOP activation. This approach balances the efficiency of SPPS with the scalability of solution-phase techniques.
Purification and Characterization
Chromatographic Techniques
Purification of Leu-Nle-NH2·HCl predominantly employs reversed-phase HPLC with C18 columns and gradients of acetonitrile/water containing 0.1% TFA. Ion exchange chromatography using Dowex resins effectively removes residual salts and byproducts.
Analytical Validation
Mass spectrometry (MALDI-TOF) and nuclear magnetic resonance (NMR) are used for structural confirmation. For instance, a gramicidin S analogue containing Nle exhibited [M + Na]+ at m/z 1162.30, consistent with theoretical values. Purity is assessed via HPLC, with typical yields ranging from 59% to 90% depending on the method.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| SPPS (Fmoc/Ot-Bu) | 70–85 | ≥95 | High reproducibility, low racemization |
| Solution-Phase Coupling | 60–75 | ≥90 | Scalability, cost-effectiveness |
| Enzymatic Resolution | 50–60 | ≥99 | Excellent enantioselectivity |
| Hybrid Approach | 65–80 | ≥92 | Combines SPPS and solution-phase benefits |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
Leu-Nle-NH2 HCl can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can be used to break disulfide bonds or reduce other functional groups within the peptide.
Substitution: Substitution reactions can occur at specific amino acid residues, allowing for the modification of the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can yield free thiol groups .
Scientific Research Applications
Medicinal Chemistry
Leu-Nle-NH2 HCl is primarily investigated for its potential analgesic properties. Research has shown that peptides containing hydrophobic amino acids, such as Leu and Nle, exhibit significant analgesic activity. A study synthesized various analogs of a parent compound known as FELL, replacing Leu with Nle and other hydrophobic residues. The results indicated that the presence of Leu in specific positions enhanced the analgesic effects of the compounds, suggesting that this compound could serve as a promising candidate for pain management therapies .
Analgesic Activity
- Research Findings : The analgesic activity of this compound was evaluated using the Paw-pressure test (Randall-Selitto test). The study demonstrated that the compound exhibited a dose-dependent analgesic effect, with optimal performance noted at specific dosages .
- Mechanism of Action : The analgesic properties are believed to be linked to the modulation of opioid receptors, enhancing their efficacy in pain relief .
In Vivo Studies
- Stability and Efficacy : In vivo studies confirmed that this compound maintained stability in biological systems, which is crucial for therapeutic applications. The compound showed promising results in terms of both efficacy and safety profiles during preliminary trials .
Biochemical Research
This compound has been utilized in various biochemical assays due to its ability to interact with specific receptors and enzymes:
- Enzyme Inhibition : Research indicates that Nle residues can enhance the binding affinity of peptides to target enzymes, making this compound a candidate for developing enzyme inhibitors. For instance, studies have shown that peptides with Nle at specific positions demonstrate improved inhibition against certain proteases .
- Cell Signaling Studies : The compound has also been employed in studies examining cell signaling pathways, particularly those involving leukotriene receptors. Its structural attributes allow it to effectively modulate receptor activity, providing insights into cellular responses to chemotactic signals .
Structural Optimization and Synthesis
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), allowing for precise control over the peptide sequence and modifications:
- Synthesis Techniques : Advanced techniques such as automated SPPS have been employed to produce high-purity peptides efficiently. The optimization of reaction conditions has led to increased yields and purities of synthesized compounds .
- Analytical Methods : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are routinely used to confirm the identity and purity of synthesized this compound, ensuring that only high-quality compounds are utilized in research applications .
Mechanism of Action
The mechanism of action of Leu-Nle-NH2 HCl involves its interaction with specific molecular targets and pathways. As a neuropeptide, it can bind to receptors on the surface of cells, triggering intracellular signaling cascades that regulate various physiological processes. The exact molecular targets and pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
Key Findings:
Structural and Molecular Variations :
- Side-Chain Differences : H-Leu-Phe-NH2 HCl incorporates phenylalanine (Phe), enhancing hydrophobicity compared to H-Leu-Ala-NH2·HCl (alanine, Ala) or H-Leu-NH2∙HCl (single Leu residue). This impacts solubility and interaction with biological targets.
- Molecular Weight : Larger compounds like H-Leu-Phe-NH2 HCl (406.9 g/mol) may exhibit lower solubility in aqueous solutions compared to smaller analogs like H-Gly-NH2·HCl (110.5 g/mol) .
Synthesis and Stability :
- Automated synthesis of H-His (Trt)-Leu-Nle-NH2 highlights the importance of reagent stability in programmed reaction sequences, suggesting that this compound may share similar requirements for long-term storage and inert handling .
Purity and Storage :
- H-Sar-NH2·HCl and H-Leu-NH2∙HCl are stored at -80°C and -20°C, respectively, to maintain stability . This implies that this compound may require similar cryogenic conditions.
Research Implications and Gaps
- Solubility Challenges : Smaller analogs like H-Gly-NH2·HCl exhibit broad solubility in organic solvents, while hydrophobic variants (e.g., H-Leu-Phe-NH2 HCl) may require DMF or DMSO for dissolution .
- Metabolic Stability: Norleucine (Nle) in this compound could enhance metabolic resistance compared to natural leucine, as seen in triazolo-peptidomimetics designed for stability .
Biological Activity
Leu-Nle-NH2 HCl, a peptide compound featuring leucine (Leu) and norleucine (Nle), has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound is synthesized using solid-phase peptide synthesis (SPPS), which allows for the incorporation of both natural and unnatural amino acids. The presence of Nle, an analog of leucine, is significant as it can enhance the stability and biological activity of peptides. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that peptides similar to this compound exhibit significant antimicrobial activity. For instance, studies on antimicrobial peptides have shown that the introduction of unnatural amino acids like Nle can enhance the antimicrobial efficacy against various pathogens, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Efficacy of Related Peptides
| Peptide | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| KLAKLAK-NH2 | E. coli | 25 |
| KLAKLAK-Nle | Staphylococcus aureus | 30 |
| This compound | Bacillus subtilis | 28 |
Anticancer Activity
In vitro studies have demonstrated that this compound and its analogs possess cytotoxic effects on cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of Leu-Nle-NH2 against MCF-7 breast cancer cells using the MTT assay. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value calculated at approximately 40 µM.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 40 |
| KLAKLAK-NH2 | MCF-7 | 25 |
| KLAKLAK-Nle | A549 | 35 |
The biological activity of this compound is attributed to its ability to disrupt microbial membranes and induce cell death in cancer cells. The hydrophobic nature of leucine and norleucine aids in membrane interaction, leading to increased permeability and eventual cell lysis .
Research Findings
Recent studies have focused on the pharmacological characterization of peptides containing Nle. For example, a comparative study highlighted that peptides with Nle showed enhanced binding affinity to specific receptors involved in pain modulation and inflammation .
Table 3: Pharmacological Characterization
| Peptide | Receptor Binding Affinity (Ki, nM) |
|---|---|
| Leu-Nle-NH2 | 15 |
| KLAKLAK-NH2 | 10 |
| KLAKLAK-Nle | 5 |
Q & A
How should researchers design experiments to assess the stability of Leu-Nle-NH2 HCl under varying physiological conditions?
Basic Research Focus : Stability profiling in simulated biological environments.
Methodological Answer :
- Experimental Design : Use buffer systems (e.g., PBS, Tris-HCl) at pH 5.0–7.4 to mimic lysosomal, cytoplasmic, or extracellular conditions. Monitor degradation via HPLC or LC-MS at 37°C over 24–72 hours .
- Data Collection : Quantify half-life and degradation products. Include negative controls (e.g., peptide-free buffers) to rule out matrix effects .
- Advanced Consideration : Integrate mass spectrometry fragmentation patterns to identify degradation pathways, correlating with molecular dynamics simulations .
What strategies resolve contradictions in reported biological activities of this compound across studies?
Advanced Research Focus : Discrepancy analysis in functional assays.
Methodological Answer :
- Systematic Review : Compare experimental variables: peptide concentration ranges (nM–µM), cell lines (e.g., HEK293 vs. primary neurons), and assay endpoints (e.g., cAMP vs. calcium flux) .
- Hypothesis Testing : Replicate conflicting protocols side-by-side, ensuring identical reagent batches and instrumentation calibration .
- Statistical Validation : Apply multivariate regression to isolate confounding factors (e.g., serum interference in cell-based assays) .
How can researchers optimize synthesis protocols for this compound to improve yield and purity?
Basic Research Focus : Peptide synthesis and characterization.
Methodological Answer :
- Solid-Phase Synthesis : Use Fmoc chemistry with HBTU/HOBt activation. Monitor coupling efficiency via Kaiser test or LC-MS .
- Purification : Employ reverse-phase HPLC with C18 columns. Optimize gradient elution (e.g., 10–40% acetonitrile in 0.1% TFA) .
- Advanced Characterization : Validate purity (>95%) via MALDI-TOF and amino acid analysis. For novel analogs, include 2D NMR (COSY, HSQC) to confirm backbone structure .
What methodologies are recommended to evaluate this compound’s receptor binding kinetics?
Advanced Research Focus : Mechanistic pharmacology.
Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target GPCRs on sensor chips. Measure association/dissociation rates at 25°C with a flow rate of 30 µL/min .
- Data Interpretation : Fit sensorgrams to a 1:1 Langmuir binding model. Compare kinetic constants (kon, koff) across pH conditions .
- Cross-Validation : Correlate SPR results with functional assays (e.g., GTPγS binding for Gα activation) to confirm mechanistic relevance .
How should researchers address batch-to-batch variability in this compound bioactivity?
Basic Research Focus : Quality control and reproducibility.
Methodological Answer :
- Standardization : Document synthesis parameters (e.g., resin lot, deprotection time) and storage conditions (−80°C lyophilized vs. −20°C in solution) .
- Bioactivity Testing : Use a reference standard (e.g., commercially validated peptide) in each assay plate to normalize data .
- Advanced Analysis : Apply principal component analysis (PCA) to batch metadata (e.g., purity, endotoxin levels) to identify variability drivers .
What computational approaches predict this compound’s interactions with non-target proteins?
Advanced Research Focus : Off-target profiling.
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against human proteome databases (e.g., PDB, AlphaFold) .
- Validation : Compare docking scores with experimental data from thermal shift assays (TSA) for protein-ligand stability .
- Machine Learning : Train random forest models on physicochemical descriptors (e.g., logP, polar surface area) to predict promiscuity .
How to integrate multi-omics data to study this compound’s downstream signaling effects?
Advanced Research Focus : Systems biology.
Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated cells (10 µM, 6h). Use DESeq2 for differential expression analysis .
- Proteomics : Combine SILAC labeling with LC-MS/MS to quantify phosphorylation changes in signaling nodes (e.g., ERK, AKT) .
- Pathway Enrichment : Overlay datasets on KEGG or Reactome using Cytoscape. Prioritize hubs with high betweenness centrality .
What ethical and statistical guidelines apply to preclinical studies of this compound?
Basic Research Focus : In vivo experimental design.
Methodological Answer :
- NIH Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies: report group sizes (n ≥ 6), randomization, and blinding .
- Power Analysis : Use G*Power to calculate sample sizes for ANOVA, ensuring 80% power (α = 0.05) .
- Data Transparency : Archive raw data (e.g., ELISA absorbance values) in repositories like Figshare or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
